AZD-0284
Description
Overview of AZD-0284 as a Chemical Compound in Research
This compound is characterized as an inverse agonist of the nuclear receptor Retinoic Acid-Related Orphan Receptor gamma (RORγ), also known as RORC2 or NR1F3 astrazeneca.comguidetopharmacology.orgfishersci.at. This classification is central to its study in academic research, as RORγ plays a critical role in the differentiation and function of T-helper 17 (Th17) cells researchgate.netnih.govnih.gov. Th17 cells are a subset of T lymphocytes known for producing pro-inflammatory cytokines, including interleukin-17A (IL-17A) and interleukin-22 (IL-22), which are implicated in the pathogenesis of various autoimmune and inflammatory conditions researchgate.netnih.govpatsnap.comnih.gov.
The molecular formula of this compound is C21H18F6N2O5S, with a molecular weight of 524.43 patsnap.comcenmed.comuni.lumedchemexpress.com. It is described as a white to off-white solid powder medchemexpress.cominvivochem.cn. Its chemical structure is based on an isoindoline (B1297411) core patsnap.comnih.govacs.org.
Historical Context of this compound Development by AstraZeneca
This compound was developed by AstraZeneca Pharmaceuticals Co. Ltd. patsnap.com. The "AZD" prefix in its name signifies its origin from AstraZeneca's research pipeline ontosight.ai. The development of this compound stemmed from a broader research effort focused on identifying inverse agonists of the nuclear receptor RORC2 as potential treatments for autoimmune diseases patsnap.comnih.govacs.org. Extensive structure-activity relationship (SAR) studies were conducted during its development to optimize its properties patsnap.comnih.govacs.org.
This compound progressed through preclinical studies and entered Phase 1 clinical trials astrazeneca.compatsnap.comnih.govacs.org. These early clinical investigations in healthy volunteers aimed to assess its pharmacokinetics, pharmacodynamics, and tolerability astrazeneca.comresearchgate.netnih.govnih.govhra.nhs.ukastrazenecaclinicaltrials.com. Although it reached Phase 1 clinical development, its global highest R&D status is listed as discontinued (B1498344) patsnap.comspringer.com. A Phase 1 study evaluating safety and efficacy in psoriasis was discontinued in 2019, and its development for plaque psoriasis and respiratory tract disorders was discontinued in Phase 1 as of early 2022 researchgate.netcenmed.comspringer.com.
Rationale for Researching this compound in Autoimmune and Inflammatory Diseases
The rationale for researching this compound in autoimmune and inflammatory diseases is directly linked to its mechanism of action as an inverse agonist of RORγ astrazeneca.comguidetopharmacology.orgfishersci.at. RORγ is recognized as a master transcription factor for Th17 cell differentiation and IL-17 expression, making it an attractive pharmacological target for conditions driven by Th17 cells researchgate.netnih.govnih.gov.
Diseases such as psoriasis, an inflammatory skin disease, and psoriatic arthritis, an inflammatory arthritis, are considered Th17-mediated diseases researchgate.netnih.gov. Research has shown that inhibiting RORγ could potentially modulate the inflammatory response mediated by Th17 cells and their associated cytokines like IL-17A and IL-22 researchgate.netnih.govpatsnap.comnih.govacs.org.
Preclinical studies with this compound provided evidence supporting this rationale. In vitro experiments demonstrated that this compound potently inhibited IL-17A secretion from primary human Th17 cells and reduced the differentiation of naive human CD4+ T cells into Th17 cells researchgate.netpatsnap.comnih.govmedchemexpress.comacs.orgtargetmol.com. It also reduced the polarization of Th17 cells into pathogenic Th17/1 cells and decreased the frequency of IL-17+ and double-positive Th17/1 cells medchemexpress.com. Furthermore, it reduced the RNA expression of IL-17A, IL-17F, IL-22, and IL-23R medchemexpress.comtargetmol.com.
In preclinical in vivo studies, this compound inhibited the function of RORγ and reduced the frequency and numbers of IL-17A producing cells in a mouse model of skin inflammation astrazeneca.com. It also showed dose-dependent reduction of IL-17A containing γδ-T cells and of IL-17A and IL-22 RNA in the imiquimod-induced inflammation model patsnap.comnih.govacs.orglarvol.com. These findings supported the investigation of this compound for its potential anti-inflammatory effects in Th17-driven diseases guidetopharmacology.orgtargetmol.com.
Preclinical Research Findings on this compound's Effect on IL-17A Production
| Assay Type | Cell Type/Model | Observed Effect on IL-17A Production | Source |
| In vitro | Primary human Th17 cells | Potent inhibition | patsnap.comnih.govmedchemexpress.comacs.orgtargetmol.com |
| In vitro | Human whole-blood samples | Inhibition (following stimulation) | nih.gov |
| In vivo (mouse model) | Skin inflammation model | Reduced frequency and numbers of IL-17A producing cells | astrazeneca.comnih.gov |
| In vivo (imiquimod model) | γδ-T cells in mice | Dose-dependent reduction | patsnap.comnih.govacs.orglarvol.com |
Preclinical Research Findings on this compound's Effect on Cytokine/Gene Expression
| Model/Assay | Measured Analytes | Observed Effect | Source |
| In vivo (imiquimod model) | IL-17A RNA in mice | Dose-dependent reduction | patsnap.comnih.govacs.orglarvol.com |
| In vivo (imiquimod model) | IL-22 RNA in mice | Dose-dependent reduction | patsnap.comnih.govacs.orglarvol.com |
| In vitro (human Th17 cells) | IL-17A secretion | Reduction | medchemexpress.comtargetmol.com |
| In vitro (human Th17 cells) | IL-17F RNA | Reduction | medchemexpress.comtargetmol.com |
| In vitro (human Th17 cells) | IL-22 RNA | Reduction | medchemexpress.comtargetmol.com |
| In vitro (human Th17 cells) | IL-23R RNA | Reduction | medchemexpress.comtargetmol.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-acetyl-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-5-methylsulfonyl-1,3-dihydroisoindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F6N2O5S/c1-11(30)29-10-12-9-15(35(2,33)34)7-8-16(12)17(29)18(31)28-14-5-3-13(4-6-14)19(32,20(22,23)24)21(25,26)27/h3-9,17,32H,10H2,1-2H3,(H,28,31)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYZXEPEVBXNNA-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(C1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC2=C([C@@H]1C(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)C=CC(=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101291-07-8 | |
| Record name | AZD-0284 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2101291078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0284 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4XF6VU2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action
AZD-0284 as an Inverse Agonist of Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORγ)
This compound functions as a selective inverse agonist of the nuclear receptor RORγ. medchemexpress.comarctomsci.com RORγ, particularly its isoform RORγt (also known as RORC2), is a key transcription factor involved in the differentiation and function of T-helper 17 (Th17) cells. guidetopharmacology.orgresearchgate.netnih.govresearchgate.netnih.govnih.gov Inverse agonists, such as this compound, bind to the ligand-binding domain (LBD) of nuclear receptors and decrease their basal transcriptional activity. mdpi.com
Specificity for RORγ (RORC2/RORγt) vs. RORα or RORβ
This compound is described as a selective inverse agonist of RORγ. medchemexpress.comarctomsci.com RORγt is one of the isoforms of RORγ, and pharmaceutical interventions targeting the shared ligand binding domain are likely to inhibit both isoforms similarly. nih.gov Research indicates that this compound exhibits high affinity for the RORγt receptor. researchgate.netplos.org Studies evaluating selectivity towards other ROR isoforms, specifically RORα and RORβ, have been conducted. In a RORα cofactor modulation assay, no inhibitory or agonistic effect was detected for related compounds up to a concentration of 33 μM, suggesting selectivity for RORγ over RORα. nih.govplos.org
Inhibition of RORγ Function
As an inverse agonist, this compound inhibits RORγ function by modulating its transcriptional activity. mdpi.com RORγt plays a critical role in driving the transcription of genes related to the Th17 pathway, including IL-17A, IL-17F, IL-22, and IL-23R. arctomsci.comnih.govnih.govtargetmol.comacs.org By binding to the RORγ LBD, inverse agonists like this compound can disarray helix 12 (H12) within the LBD, which compromises the recruitment of coactivators and can promote the recruitment of corepressors, leading to decreased gene transcription. mdpi.com A co-activator recruitment assay demonstrated a concentration-dependent displacement of the SRC-1 co-activator peptide by related compounds, indicating robust inverse agonism with maximal inhibition of 100%. nih.govplos.org
Downstream Effects on T-helper 17 (Th17) Cells
Inhibition of RORγ, the master regulator of Th17 cell differentiation and function, by this compound leads to significant downstream effects on these cells. researchgate.netnih.govresearchgate.netnih.govnih.gov
Reduction of Th17 Cell Differentiation and Function
This compound has been shown to reduce the polarization of Th17 cells into pathogenic Th17/1 cells. medchemexpress.comarctomsci.comtargetmol.com It also decreases the frequency of IL-17+ cells and double-positive Th17/1 cells. medchemexpress.comarctomsci.comtargetmol.comacs.orgmedchemexpress.com Studies using isolated naive human CD4+ T cells have demonstrated that related RORγt inverse agonists inhibit Th17 differentiation. researchgate.net
Inhibition of IL-17A Secretion from Primary Human Th17 Cells
A key effect of this compound is the inhibition of IL-17A production and secretion from human Th17 cells. medchemexpress.comarctomsci.comresearchgate.netnih.govnih.govplos.orgtargetmol.comacs.orgmedchemexpress.com Research using human Th17 cells cultured in the presence of this compound (0.37 μM for 5 days) showed inhibition of IL-17A production. medchemexpress.comarctomsci.comtargetmol.comacs.org Studies have demonstrated a robust inhibition of IL-17A release from human primary Th17 cells by this compound and related compounds. researchgate.netnih.govplos.org This effect has also been observed as a dose-dependent reduction of ex vivo-stimulated IL-17A release in human whole-blood samples following treatment with this compound. researchgate.netnih.govnih.govpatsnap.com
Reduction of IL-17A and IL-22 RNA Expression
Consistent with its inhibitory effect on cytokine secretion, this compound reduces the RNA expression levels of key Th17-associated cytokines, including IL-17A and IL-22. medchemexpress.comarctomsci.comtargetmol.comacs.orgmedchemexpress.com Studies have shown that this compound reduces the RNA expression of IL-17A, IL-17F, IL-22, and IL-23R. medchemexpress.comarctomsci.comtargetmol.comacs.orgmedchemexpress.com
Decrease in Frequency of Single IL-17+ Cells and Double Positive Th17/1 Cells
This compound has been shown to inhibit the production of IL-17A, a key cytokine produced by Th17 cells nih.govresearchgate.netmedchemexpress.com. Studies have demonstrated that this compound reduces the frequency of single IL-17+ cells and also decreases the polarization of Th17 cells into pathogenic Th17/1 cells targetmol.commedchemexpress.com. This reduction in the frequency of these cell populations is a direct consequence of this compound's activity as a RORγ inverse agonist, disrupting the transcriptional program necessary for their differentiation and cytokine production patsnap.comresearchgate.net.
Effect on IL-17A Production: AZD0284 showed dose-dependent reduction of ex vivo-stimulated IL-17A release in whole blood after both single and multiple doses in a first-in-human study nih.govresearchgate.net.
Effect on Cell Populations: Preclinical studies indicated that AZD0284 reduced the frequency and numbers of IL-17A producing cells in a mouse model of skin inflammation astrazeneca.com. It also reduced polarization of Th17 into pathogenic Th17/1 cells and decreased the frequency of single IL-17+ cells and double positive Th17/1 cells targetmol.commedchemexpress.com.
Impact on Thymocyte Numbers and Maturation
RORγt is expressed in thymocytes during the double-positive stage of T cell development and is required for positive selection and maturation of αβ T cell precursors plos.orgfrontiersin.org. Inhibition of RORγt can impact thymocyte development. Preclinical studies with AZD0284 showed a reduction in thymocyte numbers in mice patsnap.comnih.gov. Some RORγt inhibitors have been associated with effects on thymocyte maturation, although maintaining basal RORγt activity has been explored as a strategy to mitigate this tandfonline.complos.org. The potential for RORγt inhibitors to interfere with thymocyte maturation is a consideration in their development tandfonline.com.
Preclinical Findings: In preclinical in vivo studies, AZD0284 reduced thymocyte numbers in mice patsnap.comnih.gov.
Role in the IL-23/Th17 Axis in Inflammatory Processes
The IL-23/Th17 axis is a critical pathway in the pathogenesis of various inflammatory and autoimmune diseases, including psoriasis nih.govacs.orgfrontiersin.org. IL-23 promotes the maintenance and function of Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22 targetmol.comnih.govmedchemexpress.complos.orgfrontiersin.org. RORγt is a key transcription factor induced by IL-23 signaling and is essential for Th17 cell differentiation nih.govfrontiersin.org. By acting as an inverse agonist of RORγ, AZD0284 interferes with this axis by suppressing RORγt activity, thereby reducing Th17 cell differentiation and the production of downstream inflammatory cytokines patsnap.comnih.govresearchgate.netresearchgate.net. This mechanism is anticipated to produce effects similar to neutralizing IL-17 and IL-23, offering a potential oral treatment option for Th17-driven diseases nih.govresearchgate.net.
Targeting the Axis: RORγt is a master transcription factor of Th17 cell differentiation and is induced by IL-23 signaling, making it an interesting pharmacological target for treating Th17-mediated diseases nih.gov.
AZD0284's Impact: AZD0284, as an inverse RORγ agonist, inhibits IL-17A production in primary human Th17 cells and human whole-blood samples nih.gov. Preclinical studies also showed dose-dependent reduction of IL-17A containing γδ-T cells and of IL-17A and IL-22 RNA in an imiquimod-induced inflammation model patsnap.comnih.gov.
Potential Interference with Metabolic Pathways via RORγ
Beyond its role in immune cells, RORγ is also expressed in other tissues, including the liver, where it influences genes involved in the metabolism of steroids, bile acids, lipids, glucose, and xenobiotics nih.gov. Inhibition of RORγ could potentially interfere with the regulation of these metabolic pathways nih.gov. While RORs are involved in circadian rhythm and metabolism homeostasis, studies on AZD0284 specifically regarding its interference with metabolic pathways via RORγ are limited in the provided search results, beyond the general acknowledgment of RORγ's metabolic roles and the monitoring of related markers in clinical studies nih.govmedchemexpress.com.
RORγ's Metabolic Role: RORγ is known to be expressed in the liver and has been shown to affect genes involved in the metabolism of steroids, bile acids, lipids, glucose, and xenobiotics nih.gov. RORs are also involved in the regulation of circadian clock components and may integrate the circadian clock with the rhythmic expression of metabolic genes researchgate.net.
Potential Interference: Inhibition of RORγ could potentially interfere with the regulation of these metabolic pathways, warranting monitoring of substances like bile acids, triglycerides, and glucose levels nih.gov.
Here is a summary of the research findings discussed:
| Study Type | Model/System | Key Finding(s) Related to this compound | Source(s) |
| In vitro | Primary human Th17 cells | Potent inhibition of IL-17A production. nih.govresearchgate.net | nih.govresearchgate.net |
| In vitro | Human whole-blood samples | Inhibition of IL-17A production following stimulation. nih.gov | nih.gov |
| In vitro | Human TH17 cells | Inhibits IL-17A production, reduces polarization into pathogenic TH17/1 cells, decreases frequency of single IL-17+ and double positive TH17/1 cells, reduces IL-17A secretion and RNA expression of IL-17A, IL-17F, IL-22, and IL-23R. targetmol.commedchemexpress.com | targetmol.commedchemexpress.com |
| Preclinical in vivo | Mouse model of skin inflammation | Significantly reduced the number of IL-17A producing cells in the ear (unpublished data). nih.gov Inhibition of RORγ function and reduced frequency and numbers of IL-17A producing cells. astrazeneca.com Dose-dependent reduction of IL-17A containing γδ-T cells and of IL-17A and IL-22 RNA in imiquimod-induced inflammation model. patsnap.comnih.gov | patsnap.comastrazeneca.comnih.govnih.gov |
| Preclinical in vivo | Mice | Reduced thymocyte numbers. patsnap.comnih.gov | patsnap.comnih.gov |
| Phase 1 Human Study | Healthy male subjects | Dose-dependent reduction of ex vivo-stimulated IL-17A release in whole blood. nih.gov | nih.gov |
Preclinical Research and in Vivo Studies
Efficacy in Animal Models of Inflammation
In vivo experiments have demonstrated that AZD-0284 can inhibit the function of RORγt and reduce the presence of IL-17A producing cells in a mouse model of skin inflammation astrazeneca.com.
Imiquimod-Induced Skin Inflammation Model in Mice
The imiquimod-induced skin inflammation model in mice is a preclinical model used to study inflammatory skin conditions that share features with human psoriasis nih.govacs.orgresearchgate.netpatsnap.com. This compound has shown good efficacy in this model researchgate.netpatsnap.com.
Experiments in the imiquimod-induced mouse model of skin inflammation demonstrated that this compound reduced the frequency and numbers of IL-17A producing cells in the affected tissues astrazeneca.com. This finding supports the mechanism of action of this compound as a RORγt inverse agonist, as RORγt is a key transcription factor for the differentiation of Th17 cells, which are a major source of IL-17A researchgate.netpatsnap.comnih.gov.
In two preclinical in vivo studies using the imiquimod-induced inflammation model, AZD0284 showed a dose-dependent reduction of IL-17A containing γδ-T cells nih.govacs.orgpatsnap.comprobechem.com. It also reduced the levels of IL-17A and IL-22 RNA in this model nih.govacs.orgpatsnap.comprobechem.com. These results indicate that this compound's inhibitory effects extend to γδ-T cells, another important source of IL-17A in inflammatory responses researchgate.netpatsnap.com.
Preclinical Pharmacokinetic Profiles
Extensive structure-activity relationship studies during the development of this compound aimed to combine potent biological activity with favorable pharmacokinetic properties in preclinical species nih.govacs.orgpatsnap.com.
Metabolic Stability
This compound demonstrated excellent metabolic stability nih.govacs.orgpatsnap.com. Metabolic stability is a key pharmacokinetic property that influences the rate at which a compound is broken down by enzymes in the body, affecting its exposure and duration of action.
Oral Bioavailability in Preclinical Species
This compound exhibited good pharmacokinetic properties, including good oral bioavailability in preclinical species nih.govacs.orgpatsnap.com. Oral bioavailability refers to the proportion of an orally administered dose of a drug that reaches the systemic circulation. The good oral bioavailability in preclinical species supported the progression of this compound to clinical studies nih.govacs.orgpatsnap.com.
| Preclinical PK Property | Finding | Source(s) |
| Metabolic Stability | Excellent | nih.govacs.orgpatsnap.com |
| Oral Bioavailability | Good (preclinical species) | nih.govacs.orgpatsnap.com |
Preclinical Safety and Tolerability Assessments
Preclinical studies were conducted to evaluate the safety and tolerability of this compound in relevant animal species astrazeneca.comresearchgate.net. These assessments are crucial for determining the potential risks before initiating human trials.
Studies in Rats and Dogs
Preclinical studies of up to one-month duration were conducted in both rats and dogs to assess the safety and tolerability of this compound astrazeneca.comresearchgate.net. These studies aimed to identify potential target organs for toxicity and establish dose levels that were well tolerated researchgate.net.
This compound was reported to be well tolerated in dogs at dose levels up to 250 mg/kg/day, administered at 125 mg/kg twice daily (bid) astrazeneca.com. At the end of repeat dose trials in dogs, the steady-state total Cmax exposure was 9.63 ± 2.08 μM, corresponding to a free exposure of 1.22 ± 0.26 μM at the 250 mg/kg/day dose level astrazeneca.com.
Preclinical Tolerability Findings in Dogs
| Species | Study Duration | Highest Well-Tolerated Dose | Steady State Total Cmax (at highest dose) | Steady State Free Exposure (at highest dose) |
|---|---|---|---|---|
| Dog | Up to 1 month | 250 mg/kg/day (125 mg/kg bid) | 9.63 ± 2.08 μM | 1.22 ± 0.26 μM |
No Observed Adverse Effect Level (NOAEL) in Rodent Models
The No Observed Adverse Effect Level (NOAEL) was determined in rodent models as part of the preclinical safety assessment astrazeneca.com. The NOAEL represents the highest dose level at which no statistically or biologically significant increases in the frequency or severity of adverse effects are observed when compared to the control group actox.org.
In rats, the NOAEL for this compound was considered to be 500 mg/kg/day when administered orally (250 mg/kg bid) in combination with 80 mg/kg/day administered subcutaneously astrazeneca.com. A chronic mouse study of 6 months was also conducted to evaluate effects on the thymus and blood, noting a thymic lymphoma in one mouse out of sixty, but no such effects or preneoplastic lesions were observed in the 1-month studies in rats and dogs actox.org.
No Observed Adverse Effect Level (NOAEL) in Rats
| Species | NOAEL (Oral) | NOAEL (Subcutaneous) | Study Duration |
|---|---|---|---|
| Rat | 500 mg/kg/day (250 mg/kg bid) | 80 mg/kg/day | Up to 1 month |
Structure-Activity Relationship (SAR) Studies Leading to this compound
The discovery and optimization of this compound involved extensive Structure-Activity Relationship (SAR) studies aimed at identifying compounds with potent RORγ inverse agonist activity, favorable pharmacokinetic properties, and a good safety profile nih.govresearchgate.netpatsnap.comacs.org. This compound (also referred to as compound 20 in some research) was developed from a novel series of isoindoline-based inverse agonists, originating from an earlier lead compound (referred to as compound 2) nih.govacs.org.
SAR studies focused on modifying the chemical structure to enhance key properties. These efforts included optimizing the potency of IL-17A secretion inhibition in primary human Th17 cells, improving metabolic stability, and achieving good pharmacokinetics in preclinical species nih.govpatsnap.comacs.org. Structure-based design, often guided by X-ray co-crystal structures of compounds bound to RORγ, played a significant role in the optimization process acs.orgresearchgate.net.
The SAR exploration involved modifications to the isoindoline (B1297411) core structure researchgate.net. The incorporation of a bis-trifluoromethyl-isopropanol moiety was a feature explored in the development of compounds in this series researchgate.netresearchgate.net. Earlier compounds, such as compound 2, were found to be highly lipophilic with poor pharmacokinetic properties, prompting efforts to reduce lipophilicity while maintaining or improving potency acs.orgsci-hub.box. Potency enhancement was also investigated by exploring modifications such as replacing the hydroxy moiety in this compound researchgate.netresearchgate.net. The extensive SAR work ultimately led to the identification of this compound, which demonstrated a combination of potent activity and suitable preclinical pharmacokinetic properties nih.govpatsnap.comacs.org.
Compound Names and PubChem CIDs Mentioned in the Article
Clinical Research and Translational Studies
Phase I Clinical Studies in Healthy Subjects
The initial clinical evaluation of AZD-0284 in humans was conducted through a first-in-human, Phase I study designed to assess the compound's characteristics in healthy subjects nih.govastrazenecaclinicaltrials.comnih.gov. This foundational research provided critical insights into the behavior of this compound in a controlled clinical setting.
The first-in-human trial of this compound was structured as a randomized, single-blind, placebo-controlled study (ClinicalTrials.gov identifier: NCT02976831) nih.gov. The study consisted of two main parts to evaluate both single and multiple doses of the compound. The design incorporated a dose-escalation approach, where cohorts of healthy adult male volunteers received progressively higher doses of this compound or a placebo nih.govnih.gov. This methodology is standard for Phase I trials and allows for a careful initial assessment of a new investigational drug nih.gov. The study enrolled 83 men, and its primary endpoint was the evaluation of safety and tolerability nih.gov.
The single ascending dose (SAD) portion of the trial investigated the effects of a single oral dose, while the multiple ascending dose (MAD) portion examined the impact of repeated dosing over a defined period astrazenecaclinicaltrials.com. The single-blind design meant that the study participants were unaware of whether they received the active compound or the placebo, which helps to minimize bias in the reporting of effects nih.gov.
| Parameter | Description |
|---|---|
| Study Title | A Phase I Randomized Single-Blind Placebo-Controlled 2-Part Study to Assess the Safety, Tolerability and Pharmacokinetics and Pharmacodynamics of AZD0284 Following Single and Multiple Ascending Dose Administration to Healthy Subjects |
| ClinicalTrials.gov ID | NCT02976831 |
| Design | Randomized, Single-Blind, Placebo-Controlled, Ascending Dose |
| Population | Healthy adult male subjects (ages 18-50) |
| Study Parts | Part 1: Single Ascending Dose (SAD) Part 2: Multiple Ascending Dose (MAD) |
A key objective of the Phase I trial was to understand the pharmacodynamic effects of this compound, specifically its ability to engage its target, the Retinoic acid-related orphan receptor γ (RORγ), and modulate downstream pathways nih.gov.
The study successfully demonstrated a primary pharmacodynamic effect of this compound. A clear dose- and concentration-dependent reduction of interleukin-17A (IL-17A) release was observed in whole blood samples from participants nih.govastrazeneca.com. This effect was seen after both single and multiple doses of the compound nih.govastrazeneca.com. The measurement was conducted by stimulating T-cells ex vivo (outside the body) in collected blood samples and then quantifying the amount of IL-17A produced. This finding confirmed that this compound was engaging its RORγ target and producing the expected biological effect of inhibiting the Th17 pathway, which is a key driver in certain autoimmune diseases nih.gov.
Given that RORγ is known to be expressed in the liver and plays a role in the metabolism of steroids and xenobiotics, the study included assessments of liver function and drug metabolism pathways nih.gov. Standard clinical laboratory tests, which include liver enzymes, were monitored throughout the trial nih.govastrazeneca.com.
Specifically, in the multiple-dose part of the study, the potential for drug-drug interactions mediated by the cytochrome P450 3A4 (CYP3A4) enzyme was evaluated nih.gov. This was done by measuring the endogenous biomarker 4β-hydroxy-cholesterol. Changes in the levels of this cholesterol metabolite can indicate whether a drug induces or inhibits CYP3A4 activity nih.gov.
To investigate the potential influence of RORγ inhibition on metabolic regulation, the Phase I study protocol included the monitoring of several metabolic biomarkers nih.gov. In the multiple-dose part of the trial, researchers measured levels of bile acids, triglycerides, and glucose nih.gov. Both fasting and post-prandial (after a meal) glucose levels were assessed to gain a comprehensive understanding of the compound's potential effects on glucose metabolism nih.gov. This monitoring was deemed necessary because RORγ is known to affect genes involved in lipid and glucose metabolic pathways nih.gov.
| Biomarker Category | Specific Biomarker(s) | Rationale for Monitoring |
|---|---|---|
| Target Engagement | Ex vivo-stimulated IL-17A | To confirm inhibition of the RORγ-mediated Th17 pathway. |
| Drug Metabolism | 4β-hydroxy-cholesterol | To assess the potential for CYP3A4-mediated drug-drug interactions. |
| Metabolic Function | Bile Acids, Triglycerides, Glucose (fasting and post-prandial) | To investigate potential interference with lipid and glucose metabolic pathways regulated by RORγ. |
Based on the publicly available data from the primary publication and the clinical trial registry for the first-in-human study of this compound, there is no mention of planned pharmacogenetic evaluations. The study's reported objectives and assessments focused on pharmacokinetics, pharmacodynamics, safety, and the specific biomarkers mentioned above, without specifying any analysis of genetic variations among participants to explain variability in drug response.
Pharmacodynamic Endpoints and Biomarkers
Phase Ib Clinical Studies in Patient Populations
Following initial Phase I studies in healthy volunteers which indicated that this compound was well-tolerated and demonstrated a dose-dependent reduction of IL-17A release, the compound progressed to Phase Ib trials to assess its effects in patients nih.govastrazenecaclinicaltrials.com.
A key study in this phase was a randomized, double-blind, placebo-controlled trial (NCT03310320) designed to evaluate the efficacy, safety, and pharmacodynamics of this compound in patients with moderate to severe plaque psoriasis astrazenecaclinicaltrials.com. The study intended to build upon earlier findings in healthy subjects and establish the compound's potential in a relevant patient population astrazenecaclinicaltrials.comastrazenecaclinicaltrials.com.
The primary objective of the NCT03310320 trial was to determine the short-term safety and clinical effect of this compound astrazenecaclinicaltrials.com. Efficacy was to be measured by the percent improvement from baseline in the Psoriasis Area and Severity Index (PASI) score at week four, compared to a placebo group astrazenecaclinicaltrials.com. A reduction in the PASI score signifies an improvement in the severity of psoriasis. However, due to the study's early termination, only a small number of participants were enrolled, which was insufficient for any statistical analysis to be performed. Consequently, the clinical efficacy of this compound in this patient population could not be formally determined from this trial astrazenecaclinicaltrials.com. Prior Phase I studies involving healthy male subjects had shown that single and multiple oral doses of this compound were generally well tolerated, with no serious adverse events or events leading to discontinuation reported nih.gov.
Clinical Trial NCT03310320 Details
| Identifier | Official Title | Status | Condition | Primary Outcome |
|---|---|---|---|---|
| NCT03310320 | A Randomized, Double-Blind, Placebo-Controlled, Phase 1b Study to Assess Efficacy and Safety of One Dose Level of Oral AZD0284 Given for four weeks, compared to placebo, in Patients with Moderate to Severe Plaque Psoriasis | Terminated | Plaque Psoriasis | Percent improvement in Psoriasis Area and Severity Index (PASI) at week 4 |
A key pharmacodynamic objective of the clinical studies was to measure the biological activity of this compound. As an inverse agonist of RORγ, the compound is designed to inhibit the Th17 pathway, which would lead to a reduction in pro-inflammatory cytokines like Interleukin-17A (IL-17A) nih.govastrazenecaclinicaltrials.com. The NCT03310320 study planned to assess these pharmacodynamic effects, specifically the impact on IL-17A astrazenecaclinicaltrials.com.
The cytokine IL-17A is a known driver in psoriasis that stimulates keratinocytes (skin cells) to produce other inflammatory molecules, including the chemokine CCL20 nih.gov. CCL20 plays a significant role in psoriasis by attracting more Th17 cells and other immune cells to the skin, thus perpetuating the inflammatory cycle nih.govescholarship.org. Therefore, a reduction in IL-17A activity by this compound would be expected to lead to a downstream decrease in CCL20 gene expression, potentially reducing T-cell infiltration in psoriatic lesions nih.govmdpi.com. Studies have identified CCL20 as one of the top circulating proinflammatory cytokines in psoriasis, correlating with disease severity and inflammation nih.govnih.gov.
Plaque Psoriasis Studies (e.g., NCT03310320)
Clinical Trial Outcomes and Discontinuation
The progression of this compound through clinical development was ultimately halted.
The Phase Ib study (NCT03310320) in patients with plaque psoriasis was officially terminated astrazenecaclinicaltrials.com. The reason cited in the clinical trial record is a "sponsor decision" astrazenecaclinicaltrials.com. Such decisions can be made for a variety of reasons during drug development, including strategic business considerations, emerging safety signals, or a perceived lack of efficacy nih.govbiospace.comclinicaltrialsarena.com. The early termination resulted in low participant enrollment, precluding any meaningful statistical analysis of the study's outcomes astrazenecaclinicaltrials.com.
While the specific details behind the sponsor's decision to terminate the this compound program are not publicly disclosed in the trial records, monitoring for potential liver toxicity is a critical component of all clinical trials. The RORγ receptor, the target of this compound, is known to be expressed in the liver, where it influences metabolic pathways, including those for bile acids and lipids nih.gov. Inhibition of this receptor could potentially interfere with these functions, warranting close monitoring of liver health nih.gov.
In drug development, elevated levels of liver enzymes, such as aminotransferases, are a key safety signal that can indicate potential drug-induced liver injury (DILI). The emergence of such safety concerns is a common reason for the termination of clinical programs nih.gov. Although the initial Phase I trial in healthy volunteers did not report significant safety issues, the response in a patient population with an active inflammatory disease can sometimes differ nih.gov.
Therapeutic Potential and Clinical Implications
RORγ as a Target for Th17-Driven Diseases
RORγt is the lineage-defining transcription factor for Th17 cells, controlling the expression of key genes involved in their differentiation and effector functions, including the production of IL-17A and IL-17F. preprints.orgfrontiersin.orgnih.govfrontiersin.org Dysregulation of the Th17 pathway is associated with the development of various inflammatory and autoimmune disorders. preprints.orgfrontiersin.orgacs.orgpnas.org Inhibiting RORγt can suppress the differentiation and pathogenicity of Th17 cells, offering a strategy to modulate the inflammatory response in these conditions. preprints.orgfrontiersin.orgnih.govfrontiersin.org
Autoimmune Diseases
Inverse agonists of RORC2, the gene encoding RORγt, have been extensively investigated as potential treatments for a variety of autoimmune diseases. patsnap.comnih.govacs.org Th17 cells are implicated in the pathology of numerous autoimmune inflammatory disorders. frontiersin.org Diseases such as multiple sclerosis, rheumatoid arthritis, and Crohn's disease are characterized by an exaggerated Th17 response. frontiersin.org Targeting RORγt aims to attenuate the inflammatory lymphocyte function associated with these conditions. nih.gov
Inflammatory Diseases
Given the central role of Th17 cells and their associated cytokines in driving inflammation, inhibiting RORγt is considered a promising strategy for treating inflammatory diseases. nih.govresearchgate.net AZD-0284, as an inverse agonist of RORγ, has been in development for the treatment of conditions with an inflammatory component. cenmed.comtargetmol.com
Psoriasis and Psoriatic Arthritis
Psoriasis, a chronic inflammatory skin disorder, is one of the most prevalent immune inflammatory diseases and is strongly linked to the activity of T cells, particularly Th17 cells. frontiersin.orgfrontiersin.orgastrazenecaclinicaltrials.com RORγt is a vital transcription factor for Th17 cells, and targeting it via small molecule inverse agonists is considered a promising strategy for treating Th17-mediated psoriasis. frontiersin.org Psoriatic arthritis, an inflammatory arthritis, shares clinical, genetic, and pathogenic factors with psoriasis, and both are considered part of the psoriatic disease spectrum. researchgate.net
Preclinical studies with this compound have demonstrated its ability to inhibit RORγ function and reduce the frequency and numbers of IL-17A producing cells in a mouse model of skin inflammation. astrazeneca.com AZD0284 has shown dose-dependent reduction of ex vivo-stimulated IL-17A release in whole blood from healthy subjects in a Phase 1 study. nih.govresearchgate.net Clinical trials have been conducted to assess the potential of this compound for plaque psoriasis vulgaris. medchemexpress.compatsnap.comarctomsci.comastrazenecaclinicaltrials.comlarvol.com
Respiratory Tract Disorders
This compound has been indicated as having potential for the treatment of respiratory tract disorders. medchemexpress.comcenmed.comtargetmol.comfishersci.atselleckchem.com While specific detailed research findings on this indication for this compound were not extensively available in the search results, its mechanism of inhibiting Th17-driven inflammation suggests potential applicability in respiratory conditions where this pathway is involved.
Comparison with Other RORγt Inhibitors in Clinical Development
Numerous small molecule inhibitors targeting RORγt have been discovered, with several progressing into clinical trials for autoimmune diseases. nih.govnih.govresearchgate.net The development landscape for RORγt inhibitors includes both antagonists and inverse agonists that bind to either orthosteric or allosteric sites within the ligand-binding domain. researchgate.netresearchgate.net While monoclonal antibodies targeting IL-17A or IL-23 have shown efficacy in conditions like psoriasis, RORγt inhibitors aim to modulate the Th17 pathway more broadly by affecting multiple pro-inflammatory cytokines. frontiersin.orgdrugdiscoverytrends.complos.org
Challenges and Opportunities in RORγt Inhibitor Development
The development of RORγt inhibitors has faced challenges, contributing to a high attrition rate in clinical trials. researchgate.netnih.govdrugdiscoverytrends.com One significant challenge is ensuring selectivity for RORγt over other ROR isoforms (RORα and RORβ) to avoid potential off-target effects. preprints.orgnih.gov Another major challenge has been overcoming potential safety concerns, particularly those related to thymic toxicity, as RORγt plays a role in thymocyte maturation. preprints.orgresearchgate.netresearchgate.netdrugdiscoverytrends.complos.org Preclinical studies with some RORγt inverse agonists have resulted in thymic lymphomas in rodents, although the relevance to humans is still being investigated. researchgate.netdrugdiscoverytrends.complos.org Establishing a sufficient safety margin between the desired inhibition of peripheral cytokine production and potential thymic effects is crucial. plos.org
Despite these challenges, opportunities exist in the field. Researchers are exploring different approaches, including dual targeting strategies and investigating new indications for RORγt inhibitors. nih.gov The development of molecules that selectively inhibit Th17 cell differentiation without impacting thymocyte survival and development represents a promising avenue. drugdiscoverytrends.com The pursuit of orally active small molecules like this compound offers a more patient-centric alternative to injectable biologic therapies. nih.govdrugdiscoverytrends.com
Future Research Directions
Strategies to Mitigate Safety Signals of RORγ Inhibition
Addressing safety concerns, such as elevated liver enzymes and potential thymic effects observed with some RORγ inhibitors, including preclinical findings with AZD-0284, is a critical area for future research tandfonline.comresearchgate.netplos.orgresearchgate.net. Strategies to mitigate these safety signals could involve designing compounds with different chemical structures that avoid interference with thymocyte maturation or liver toxicity researchgate.net. Research into the tissue-specific expression and function of RORγ and RORγt isoforms may also inform the development of inhibitors with improved selectivity and reduced off-target effects plos.org. Exploring alternative routes of administration, such as topical application for skin conditions, could potentially reduce systemic exposure and associated toxicities, as investigated with other RORγ antagonists tandfonline.comresearchgate.netnih.gov.
Exploration of Novel Chemical Structures and Analogues
The discovery and optimization of novel chemical structures and analogues of RORγ inhibitors remain crucial for identifying compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties nih.govdntb.gov.uaresearchgate.net. Structure-activity relationship (SAR) studies are essential in this process to understand how modifications to the chemical structure impact binding affinity, efficacy, and safety patsnap.com. The exploration of diverse chemical scaffolds beyond existing classes of RORγ inhibitors could lead to the identification of compounds with improved therapeutic indices dntb.gov.uaresearchgate.net. High-throughput screening of large compound libraries and structure-based drug design approaches are valuable tools in this endeavor dntb.gov.uadomainex.co.uk.
Advanced Mechanistic Studies on RORγt Inhibition
Further in-depth mechanistic studies are needed to fully understand how RORγt inhibitors modulate the Th17 pathway and exert their therapeutic effects researchgate.net. This includes investigating the precise binding modes of inhibitors to the RORγ ligand-binding domain and the resulting conformational changes that affect coactivator and corepressor recruitment nih.govmdpi.com. Understanding the complex interplay between RORγt and other transcription factors and signaling pathways involved in Th17 differentiation and function is also important nih.gov. Advanced studies could utilize techniques such as co-crystal structure analysis, molecular dynamics simulations, and comprehensive gene expression profiling to elucidate the molecular mechanisms of RORγt inhibition domainex.co.ukmdpi.com. Research into the role of lipid metabolism in regulating RORγt activity through endogenous ligands may also provide new avenues for therapeutic intervention oup.com.
Investigation of Combination Therapies for Enhanced Efficacy
Given the complex nature of autoimmune and inflammatory diseases, investigating the potential of combining RORγ inhibitors with other therapeutic agents is a promising research direction plos.orgresearchgate.net. Combination therapies could offer enhanced efficacy by targeting multiple pathways involved in disease pathogenesis or by overcoming potential resistance mechanisms researchgate.netmdpi.com. For example, combining RORγ inhibitors with agents that modulate other immune checkpoints or inflammatory mediators could lead to synergistic effects mdpi.comaacrjournals.org. Research in this area would involve preclinical studies in relevant disease models and potentially clinical trials evaluating the safety and efficacy of different combination regimens.
Addressing Resistance Mechanisms to Th17-Targeted Therapies
Resistance to Th17-targeted therapies, including potential resistance to RORγ inhibitors, is a significant challenge in the treatment of chronic inflammatory diseases researchgate.net. Future research should focus on identifying and understanding the mechanisms underlying such resistance nih.govnih.gov. This could involve investigating alternative immune cell subsets or signaling pathways that may compensate for Th17 inhibition, as well as exploring the role of the tissue microenvironment in driving resistance nih.govaai.org. Studies on the plasticity of Th17 cells and their potential to differentiate into other T cell subsets could also provide insights into resistance mechanisms nih.gov. Developing strategies to overcome resistance, such as the use of combination therapies or the development of inhibitors targeting alternative pathways, is crucial for improving long-term treatment outcomes researchgate.netmdpi.com.
Development of Robust Translational Models
The development and utilization of robust translational models that accurately reflect human disease pathology are essential for predicting the clinical efficacy and safety of RORγ inhibitors tandfonline.com. This includes developing in vitro systems using primary human immune cells and organ-on-a-chip technologies, as well as utilizing relevant in vivo animal models that mimic specific aspects of human autoimmune and inflammatory diseases plos.orgnih.gov. Improving the translatability of preclinical findings to the clinical setting requires a better understanding of species differences in RORγ biology and immune responses plos.org. The use of biomarkers that can track target engagement and pharmacodynamic effects in both preclinical models and clinical trials is also critical for successful translational research aai.org.
Q & A
Basic Question
- In vitro : Use patient-derived pancreatic cancer organoids or TH17 cell differentiation assays to assess potency (IC50) and selectivity. Include controls with RORγ overexpression/knockout to isolate on-target effects .
- In vivo : Preclinical pancreatic cancer models (e.g., orthotopic xenografts or genetically engineered mouse models) are preferred for evaluating tumor growth inhibition. For autoimmune applications, imiquimod-induced psoriasis murine models are standard . Toxicity studies should monitor liver enzymes and immune cell subsets due to RORγ’s role in hepatic and lymphoid tissue homeostasis.
How should researchers design experiments to assess this compound in combination with chemotherapy or immunotherapies?
Advanced Question
- Experimental Design : Use factorial design to test synergism (e.g., this compound + gemcitabine in pancreatic cancer). Include dose-response matrices and orthogonal readouts (e.g., tumor volume, survival, and flow cytometry for immune infiltration) .
- Statistical Analysis : Apply the Chou-Talalay method to calculate combination indices (CI) and distinguish additive vs. synergistic effects. Power calculations must account for variability in tumor growth rates (α = 0.05, β = 0.2) .
- Controls : Include monotherapy arms and vehicle controls. Use pharmacodynamic biomarkers (e.g., IL-17A levels) to confirm mechanistic overlap .
How can researchers resolve contradictory findings regarding this compound’s efficacy across different disease models (e.g., cancer vs. autoimmune)?
Advanced Question
Contradictions may arise from tissue-specific RORγ isoforms or differential signaling crosstalk. Methodological steps:
Comparative Transcriptomics : Perform RNA-seq on treated vs. untreated samples from disparate models to identify context-dependent pathways.
Genetic Validation : Use CRISPR-Cas9 to knock out RORγ in specific cell types (e.g., cancer stem cells vs. T-cells) and assess this compound response .
Meta-Analysis : Systematically review existing data using PRISMA guidelines, emphasizing model limitations (e.g., xenograft microenvironments vs. human immune systems) .
What are best practices for ensuring reproducibility in this compound studies?
Q. Methodological Focus
- Experimental Documentation : Follow the ARRIVE guidelines for in vivo studies. Report compound purity (HPLC), storage conditions, and vehicle formulations (e.g., DMSO concentration) .
- Data Sharing : Deposit raw RNA-seq and dose-response data in repositories like GEO or PRIDE. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Replication : Independently validate key findings in a second lab, using blinded analysis to reduce bias .
What strategies are effective for identifying predictive biomarkers of this compound response?
Advanced Question
- Proteomic/Genomic Profiling : Use mass spectrometry or single-cell RNA-seq to correlate baseline protein/gene expression (e.g., RORγ target genes) with treatment outcomes.
- Machine Learning : Train classifiers on multi-omics data to distinguish responders vs. non-responders. Validate candidates in PDX (patient-derived xenograft) models .
- Clinical Correlation : If human samples are available, analyze archival tissue microarrays for biomarker candidates (e.g., RORγ phosphorylation status) .
How should researchers statistically interpret this compound’s “moderate activity” in preclinical models?
Q. Data Analysis Focus
- Effect Size Calculation : Use Cohen’s d or Hedges’ g to quantify therapeutic effect relative to control. For tumor models, a 30% reduction in volume may be clinically insignificant despite statistical significance (p < 0.05) .
- Multiplicity Adjustment : Apply Bonferroni correction when testing multiple endpoints (e.g., survival, metastasis, biomarkers) to reduce Type I errors .
- Meta-Regression : Pool data from independent studies to assess heterogeneity and identify moderators (e.g., dosing schedules) .
What frameworks are recommended for formulating hypotheses about this compound’s therapeutic potential?
Q. Research Design Focus
- PICO Framework : Define P opulation (e.g., KRAS-mutant pancreatic cancer), I ntervention (this compound + FOLFIRINOX), C omparator (FOLFIRINOX alone), O utcome (progression-free survival) .
- FINER Criteria : Ensure hypotheses are F easible (e.g., accessible PDX models), I nteresting (novel mechanistic insights), N ovel (unexplored RORγ roles), E thical (IACUC-approved protocols), and R elevant (clinical translatability) .
How can conflicting data on RORγ inhibition’s dual roles in cancer and autoimmunity be addressed methodologically?
Advanced Question
- Pathway Enrichment Analysis : Use tools like GSEA to identify overlapping/differentially regulated pathways (e.g., JAK-STAT in autoimmunity vs. Wnt/β-catenin in cancer) .
- Conditional Knockout Models : Generate tissue-specific RORγ deletions (e.g., intestinal epithelium vs. T-cells) to dissect compartment-specific effects .
- Dose-Response Studies : Test this compound at subtherapeutic doses to determine if partial RORγ inhibition favors anti-tumor vs. immunosuppressive outcomes .
What systematic approaches are recommended for synthesizing existing this compound research?
Q. Literature Review Focus
- Systematic Reviews : Follow PRISMA guidelines to screen PubMed, Embase, and preprint servers. Use MeSH terms like “RORγ inhibitor” and “pancreatic neoplasms” .
- Risk of Bias Assessment : Apply SYRCLE’s tool for preclinical studies to evaluate selection, performance, and detection biases .
- Gap Analysis : Map published findings to identify understudied areas (e.g., this compound’s pharmacokinetics in CNS metastases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
